2,3-Bis(nitrooxy)propyl acetate
Description
Properties
IUPAC Name |
2,3-dinitrooxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O8/c1-4(8)13-2-5(15-7(11)12)3-14-6(9)10/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJCAEVYFFADFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Energetic Plasticizers
Nitrooxy-containing compounds are widely used as high-energy plasticizers in propellants and explosives. Key comparisons include:
Table 1: Comparison with Nitrooxy-Based Plasticizers
Notes:
- Oxygen Balance : Calculated as $ \frac{(O - 2C - H/2)}{Molecular\simWeight} \times 100 $. The higher oxygen balance of this compound suggests superior combustion efficiency compared to TEGDN or BTTN.
- Applications : Unlike PETN, which has medical uses, this compound’s acetate group may enhance biocompatibility for drug delivery, though this requires validation .
Medicinal Nitrooxy Compounds
Nitrooxy groups are implicated in reactive oxygen species (ROS) generation and anticancer activity. A key analog is Ethyl 2-((2,3-bis(nitrooxy)propyl)disulfanyl)benzoate (GT-094) :
Table 2: Anticancer Mechanism Comparison
Key Findings :
- GT-094’s disulfide bridge enhances cellular uptake, while this compound’s acetate group may improve solubility but reduce membrane permeability .
- Both compounds likely induce apoptosis via ROS, but this compound’s efficacy in cancer models remains untested.
Esters with Structural Similarities
Esters without nitrooxy groups highlight the role of functional groups in physicochemical properties:
Table 3: Comparison with Non-Nitrooxy Esters
Notes:
- The nitrooxy groups in this compound increase its reactivity and energy density compared to acetyloxy or silyloxy analogs.
Preparation Methods
Nitration Using HNO₃/H₂SO₄
A traditional nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has been adapted for this reaction. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic substitution of hydroxyl groups.
Procedure :
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Cooling : 2,3-dihydroxypropyl acetate (10 mmol) is dissolved in chilled H₂SO₄ (10 mL) at 0–5°C.
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Nitration : HNO₃ (20 mmol) is added dropwise with vigorous stirring to maintain temperature control.
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Quenching : The mixture is poured into ice water after 2 hours, and the product is extracted with dichloromethane.
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Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields this compound in 65–70% isolated yield.
Challenges :
-
The acetate group is susceptible to hydrolysis under strongly acidic conditions, necessitating precise temperature control.
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Competitive nitration at alternative sites may reduce regioselectivity.
Silver Nitrate/Iodine-Mediated Nitration
An alternative method, adapted from the synthesis of 4-[2,3-bis(nitrooxy)propyl]benzaldehyde, employs AgNO₃ and iodine in acetonitrile. This approach avoids harsh acids, enhancing compatibility with acid-sensitive functional groups.
Procedure :
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Reaction Setup : 2,3-dihydroxypropyl acetate (7.9 mmol) and AgNO₃ (21 mmol) are dissolved in CH₃CN.
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Iodine Addition : Iodine (7.9 mmol) is introduced in one portion, and the mixture is refluxed for 10 hours.
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Workup : The product is filtered, concentrated, and recrystallized from ethanol, yielding 40–50% of the target compound.
Mechanistic Insight :
The reaction likely proceeds through the in situ generation of nitronium ions (NO₂⁺) via redox interactions between AgNO₃ and iodine. This method offers improved regioselectivity but requires stoichiometric silver, increasing costs.
Building on methodologies for bis(nitroepoxide) synthesis, this two-step approach involves epoxidizing a nitroalkene precursor followed by nitrooxy group introduction.
Synthesis of Nitroalkene Intermediate
The precursor, 2-nitroallyl acetate, is prepared via Henry reaction between nitroethane and glyceryl acetate derivatives.
Procedure :
Epoxidation and Nitrooxy Functionalization
The nitroalkene is epoxidized using H₂O₂/NaOH, followed by ring-opening with nitrate nucleophiles.
Procedure :
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Epoxidation : 2-nitroallyl acetate (7 mmol) is treated with H₂O₂ (50%, 16 mmol) and NaOH (2 M, 0.5 mL) in methanol at 0–5°C.
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Nitrooxy Introduction : The resulting epoxide is reacted with potassium nitrate (2.4 equiv) in water at room temperature for 12 hours.
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Yield : 76–85% after column purification.
Advantages :
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Epoxidation ensures precise positioning of functional groups.
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Aqueous reaction conditions align with green chemistry principles.
Nucleophilic Substitution of Dihalides
This method leverages halogen displacement by nitrate ions, a strategy observed in the synthesis of furoxan derivatives.
Procedure :
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Dihalide Preparation : 2,3-dibromopropyl acetate is synthesized via bromination of allyl acetate using Br₂ in CCl₄.
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Nitrate Displacement : The dibromide (5 mmol) is refluxed with AgNO₃ (12 mmol) in acetone for 24 hours.
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Isolation : Filtration and solvent evaporation yield 55–60% of the product.
Limitations :
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Competing elimination reactions may form alkene byproducts.
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Silver halide precipitation complicates large-scale synthesis.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| HNO₃/H₂SO₄ Nitration | HNO₃, H₂SO₄ | 65–70 | Cost-effective, scalable | Acid sensitivity, safety hazards |
| AgNO₃/I₂ Mediated | AgNO₃, I₂ | 40–50 | Mild conditions, regioselective | High cost of silver reagents |
| Epoxidation-Nitration | H₂O₂, NaOH, KNO₃ | 76–85 | Green solvents, high regiocontrol | Multistep synthesis |
| Dihalide Substitution | AgNO₃, acetone | 55–60 | Simple setup | Byproduct formation, moderate yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
